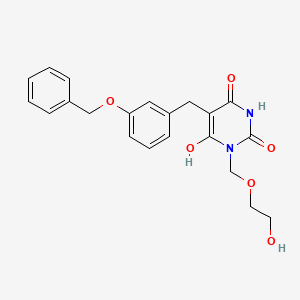
N-(biphenyl-4-ylsulfonyl)-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(biphenyl-4-ylsulfonyl)-D-leucine is a compound that features a biphenyl group attached to a sulfonyl group, which is further connected to the amino acid D-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-ylsulfonyl)-D-leucine typically involves the following steps:
Formation of Biphenyl-4-ylsulfonyl Chloride: Biphenyl is reacted with chlorosulfonic acid to form biphenyl-4-ylsulfonyl chloride.
Coupling with D-leucine: The biphenyl-4-ylsulfonyl chloride is then reacted with D-leucine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-4-ylsulfonyl)-D-leucine can undergo various types of chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl-4-ylsulfonic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Biphenyl-4-ylsulfonic acid.
Reduction: Biphenyl-4-ylsulfide.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(biphenyl-4-ylsulfonyl)-D-leucine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-ylsulfonyl)-D-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. This can lead to inhibition or activation of the target protein, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-4-ylsulfonyl)-L-leucine: Similar structure but with the L-isomer of leucine.
N-(biphenyl-4-ylsulfonyl)-glycine: Similar structure but with glycine instead of leucine.
N-(biphenyl-4-ylsulfonyl)-alanine: Similar structure but with alanine instead of leucine.
Uniqueness
N-(biphenyl-4-ylsulfonyl)-D-leucine is unique due to the presence of the D-isomer of leucine, which can lead to different biological activity compared to the L-isomer. The biphenyl group also provides a rigid and planar structure that can interact specifically with certain molecular targets, making it a valuable compound in drug design and materials science.
Properties
Molecular Formula |
C18H21NO4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2R)-4-methyl-2-[(4-phenylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)12-17(18(20)21)19-24(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,17,19H,12H2,1-2H3,(H,20,21)/t17-/m1/s1 |
InChI Key |
FBSVJQQVDISETN-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


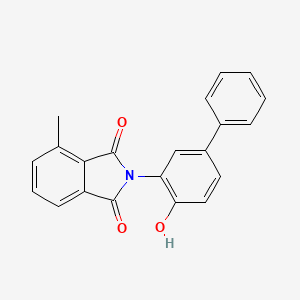
methanone](/img/structure/B10757546.png)
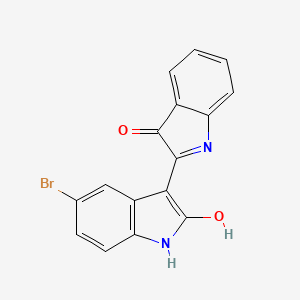
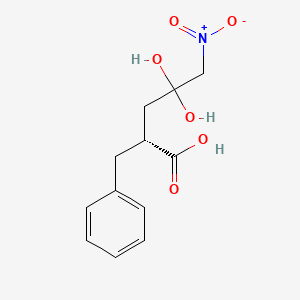
![(3-Exo)-3-(10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-Yloxy)-8,8-Dimethyl-8-Azoniabicyclo[3.2.1]octane](/img/structure/B10757566.png)
![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)
![(R)-(+)9B-(3-Methyl)phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-5(9BH)-one](/img/structure/B10757578.png)
![(3aS)-3a-hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757587.png)
![(3aS)-3a-hydroxy-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757594.png)
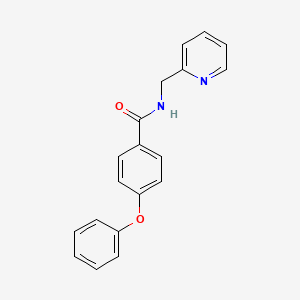
![N-[(1s)-1-(Aminocarbonyl)-4-(Ethanimidoylamino)butyl]benzamide](/img/structure/B10757604.png)
![6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B10757619.png)
phosphoryl]-2-Benzylpropanoic Acid](/img/structure/B10757624.png)
